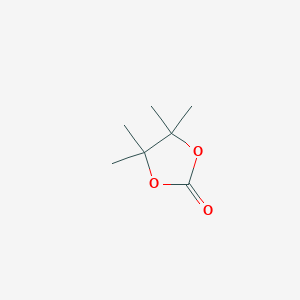
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
1. Intermediate in Cross-Coupling Reactions
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one is utilized as an intermediate in various cross-coupling reactions. It participates in palladium-catalyzed reactions to form carbon-carbon bonds, making it valuable for synthesizing complex organic molecules. For instance, it can be used in the Suzuki-Miyaura coupling reaction to produce aryl boronates from aryl halides .
2. Hydroboration and Borylation
This compound serves as a borylation agent for the benzylic C-H bonds of alkylbenzenes in the presence of palladium catalysts. The resulting pinacol benzyl boronate products are useful for further synthetic applications . Additionally, it facilitates hydroboration of alkynes and alkenes under transition metal catalysis conditions .
3. Synthesis of Fluorescent Probes
Research indicates that derivatives of this compound can be synthesized to create fluorescent probes for detecting hydrogen peroxide (H₂O₂). These probes are essential in biochemical assays and environmental monitoring.
Pharmaceutical Applications
1. Drug Development
The compound's unique structural features make it a candidate for drug development. Its derivatives have shown potential as bioactive molecules due to their interactions with biological targets like enzymes and receptors . The ability to modify the dioxolane ring allows for the fine-tuning of pharmacological properties.
2. Polymer Chemistry
In polymer science, this compound can act as a monomer or co-monomer in the synthesis of novel polymers with specific functionalities. The incorporation of this compound into polymer chains can enhance mechanical properties and thermal stability .
Case Studies
Eigenschaften
CAS-Nummer |
19424-29-4 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(3,4)10-5(8)9-6/h1-4H3 |
InChI-Schlüssel |
DYPGZYRIXGVXRD-UHFFFAOYSA-N |
SMILES |
CC1(C(OC(=O)O1)(C)C)C |
Kanonische SMILES |
CC1(C(OC(=O)O1)(C)C)C |
Key on ui other cas no. |
19424-29-4 |
Synonyme |
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















